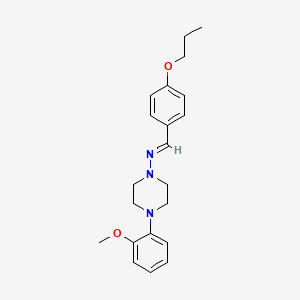

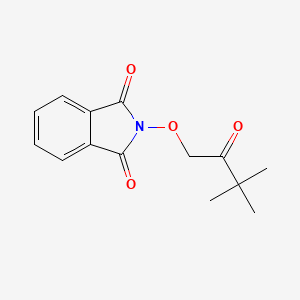

![molecular formula C11H7F3N4O4 B5505139 4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)

4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The interest in pyrazole carboxamide derivatives, including compounds similar to 4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide, is largely due to their diverse range of biological activities and applications in medicinal chemistry. These compounds are known for their roles in agricultural chemistry as fungicides and herbicides, and in pharmaceuticals for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of pyrazole derivatives generally involves the reaction of appropriate precursors under controlled conditions. For instance, a novel series of pyrazole carboxamide analogues was synthesized from 4-fluoroacetophenone, showcasing the adaptability of synthesis routes for generating a wide array of substituted pyrazoles with various functional groups (Ahsan et al., 2018).

Aplicaciones Científicas De Investigación

Versatile Optical Materials

A study on 2-pyrazoline derivatives, including compounds with a 4-nitro substituent, highlighted their potential as versatile optical materials. These compounds exhibit fluorescence, second-order non-linear optical properties, and liquid crystalline behavior, depending on the substituent on the 1-phenyl ring. The 4-nitro derivative, in particular, shows liquid crystalline behavior with a smectic A phase, indicating its potential for applications in optical devices and materials science (Barberá et al., 1998).

Anticancer Activity

In the realm of medicinal chemistry, novel pyrazole-1-carboxamide analogues, including those with a 4-nitrophenyl moiety, have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines. Notably, one compound demonstrated significant cytotoxicity, comparable to the standard drug adriamycin against the MCF-7 cancer cell line, suggesting the therapeutic potential of 4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide analogues in cancer treatment (Ahsan et al., 2018).

Polymer Science Applications

Research in polymer science has leveraged the structural characteristics of pyrazole derivatives for the synthesis of well-defined polyamides and block copolymers. These materials demonstrate controlled molecular weight and low polydispersity, and their synthesis involves intermediates with nitro substituents. Such advancements underscore the role of this compound and related compounds in the development of new polymeric materials with potential applications in various industries (Yokozawa et al., 2002).

Herbicidal Activity

In agricultural sciences, pyrazole-4-carboxamide derivatives have been synthesized and tested for their herbicidal activity. Introduction of specific substituents, such as the trifluoromethoxy group, has resulted in compounds with effective weed control capabilities and selectivity towards certain crops. This indicates the potential of this compound derivatives in the development of new herbicides with enhanced efficacy and environmental safety profiles (Ohno et al., 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N4O4/c12-11(13,14)22-7-3-1-6(2-4-7)16-10(19)9-8(18(20)21)5-15-17-9/h1-5H,(H,15,17)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZXTIUZNCDXHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=NN2)[N+](=O)[O-])OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24811017 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-dimethyl-3-phenyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5505062.png)

![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5505089.png)

![5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5505104.png)

![2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5505127.png)

![2-({1-[(2-ethyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5505133.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5505149.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505155.png)